molecular formula C9H6BrNO2 B1415508 5-Bromo-2-cyano-3-methylbenzoic acid CAS No. 1807029-08-8

5-Bromo-2-cyano-3-methylbenzoic acid

Cat. No. B1415508
CAS RN: 1807029-08-8
M. Wt: 240.05 g/mol
InChI Key: RVQFBCJYKVXYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-cyano-3-methylbenzoic acid (5-BCMA) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid, a common organic compound, and possesses a number of unique properties that make it attractive for use in laboratory experiments.

Scientific Research Applications

5-Bromo-2-cyano-3-methylbenzoic acid has a wide range of scientific research applications, including the study of enzyme-catalyzed reactions, the synthesis of organic compounds, and the development of pharmaceuticals. It has been used in the synthesis of various pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs. In addition, 5-Bromo-2-cyano-3-methylbenzoic acid has been used in the study of enzyme-catalyzed reactions, such as the oxidation of amino acids, and in the synthesis of organic compounds, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyano-3-methylbenzoic acid is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. Specifically, it is thought to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. In addition, 5-Bromo-2-cyano-3-methylbenzoic acid is thought to act as a substrate for certain enzymes, such as the enzyme that catalyzes the oxidation of amino acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-cyano-3-methylbenzoic acid are not fully understood, but it is believed to have a number of effects on the body. Specifically, it is thought to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to act as a substrate for certain enzymes, such as the enzyme that catalyzes the oxidation of amino acids. In addition, 5-Bromo-2-cyano-3-methylbenzoic acid is thought to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The use of 5-Bromo-2-cyano-3-methylbenzoic acid in laboratory experiments has a number of advantages and limitations. The main advantage of using 5-Bromo-2-cyano-3-methylbenzoic acid is that it is a relatively inexpensive compound that is widely available. In addition, it is relatively stable and can be stored for extended periods of time. On the other hand, 5-Bromo-2-cyano-3-methylbenzoic acid is not very soluble in water, making it difficult to use in certain laboratory experiments. Furthermore, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

Given the wide range of scientific research applications of 5-Bromo-2-cyano-3-methylbenzoic acid, there are a number of potential future directions for its use. For example, further research could be conducted to better understand the mechanism of action of 5-Bromo-2-cyano-3-methylbenzoic acid and its effects on biochemical and physiological processes. In addition, 5-Bromo-2-cyano-3-methylbenzoic acid could be used to develop new pharmaceuticals, such as drugs for the treatment of cancer and other diseases. Finally, 5-Bromo-2-cyano-3-methylbenzoic acid could be used to develop new synthetic methods for the synthesis of organic compounds, such as polymers and dyes.

properties

IUPAC Name

5-bromo-2-cyano-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-6(10)3-7(9(12)13)8(5)4-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQFBCJYKVXYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyano-3-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-cyano-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-cyano-3-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-cyano-3-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-cyano-3-methylbenzoic acid
Reactant of Route 5
5-Bromo-2-cyano-3-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-cyano-3-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.